Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . Its molecular formula is C6H6N2O3S.
Synthesis Analysis
This compound can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 hour results in the formation of thiadiazole-4-carboxylate .Molecular Structure Analysis
The molecular weight of this compound is 186.19 g/mol. The InChI key is ZJKQEUKPBFSDOQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions leads to the formation of ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate .Physical And Chemical Properties Analysis
The density of a similar compound, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, is 1.265 g/mL at 25 °C . The refractive index is n20/D 1.5050 (lit.) .Mechanism of Action
While the exact mechanism of action for Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate is not specified, it’s worth noting that 1,2,3-thiadiazole derivatives are known to have various biological activities. For example, they can act as neuroprotective agents, inhibitors of platelet aggregation, and have antitumor and antibacterial effects .
Safety and Hazards
Future Directions
Substituted hydrazones of alkylpyruvates, which are used in the synthesis of Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate, are promising substrates for the preparation of various heterocyclic compounds . This opens up potential future directions for the development of new compounds with diverse biological activities.
properties
CAS RN |
4609-58-9 |
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Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
ethyl 4-formylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C6H6N2O3S/c1-2-11-6(10)5-4(3-9)7-8-12-5/h3H,2H2,1H3 |
InChI Key |
ZJKQEUKPBFSDOQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=NS1)C=O |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C=O |
Origin of Product |
United States |
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